molecular formula C26H24N2O4 B2636462 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851403-98-0

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

货号: B2636462
CAS 编号: 851403-98-0
分子量: 428.488
InChI 键: LKJDQTDESYOIQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy groups and a phenylbenzamide moiety. Its diverse applications span drug discovery, bioengineering, and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide typically involves multi-step organic reactions. One common route includes the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine to form the intermediate, followed by coupling with 4-phenylbenzoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography techniques to ensure high purity of the final product.

化学反应分析

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, which can further be utilized in various applications.

科学研究应用

Cancer Treatment

  • Inhibition of TGF-β Pathway : TAK-659's ability to inhibit TGF-β receptors has been linked to reduced tumor progression in preclinical models. Studies indicate that targeting this pathway can enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .
  • Combination Therapies : Research is ongoing into the use of TAK-659 in combination with other therapeutic agents to improve treatment outcomes for various cancers, including hematological malignancies and solid tumors. The synergistic effects observed in preliminary studies suggest potential for enhanced efficacy when used alongside chemotherapeutic agents.

Pharmacological Studies

  • Bioassays : Various bioassay results have demonstrated TAK-659's effectiveness in modulating cellular responses associated with cancer cell lines. These assays are crucial for understanding the compound's pharmacodynamics and pharmacokinetics .
  • Preclinical Models : In vivo studies using mouse models have shown promising results regarding tumor reduction and improved survival rates when administered TAK-659, indicating its therapeutic potential in clinical settings .

Ongoing Clinical Trials

Currently, multiple clinical trials are investigating the safety and efficacy of TAK-659 in treating different types of cancer:

Trial Phase Cancer Type Status Primary Outcome
Phase 1Non-Hodgkin LymphomaRecruitingSafety and tolerability
Phase 2Solid TumorsActiveEfficacy and response rate
Phase 1/2Multiple MyelomaEnrollingMaximum tolerated dose (MTD)

These trials are essential for determining the therapeutic index of TAK-659 and establishing dosing regimens suitable for patient populations.

作用机制

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

相似化合物的比较

Similar Compounds

  • N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide
  • N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide stands out due to its unique substitution pattern on the quinoline core and the presence of the phenylbenzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

生物活性

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O5C_{24}H_{23}N_{3}O_{5}, with a molecular weight of approximately 433.5 g/mol. The compound features a quinoline core substituted with methoxy groups, which enhances its solubility and reactivity in biological systems .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties . For instance, studies on related benzamide derivatives have shown that they can inhibit specific kinases involved in cancer progression. In particular, some derivatives have demonstrated moderate to high potency against RET kinase, which is implicated in various cancers .

Table 1: Summary of Anticancer Activity

Compound NameTarget KinaseIC50 (nM)Reference
I-8RET900
Compound XDHFR50

Enzyme Inhibition

This compound may also act as an enzyme inhibitor . It has been suggested that the compound can inhibit dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular levels of NADPH, destabilizing DHFR and consequently affecting cell growth .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the interaction with specific molecular targets such as kinases and enzymes plays a crucial role in its pharmacological profile.

Interaction with Biological Targets

Studies have shown that the compound can bind to various enzymes and receptors, modulating their activity. The presence of the quinoline moiety is particularly significant as it is associated with diverse pharmacological properties including anticancer activity and enzyme inhibition.

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenybenzamide to explore their biological activities further. For example:

  • Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anticancer properties. One notable compound exhibited an IC50 value significantly lower than others tested against cancer cell lines .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor growth, indicating potential therapeutic applications.

属性

CAS 编号

851403-98-0

分子式

C26H24N2O4

分子量

428.488

IUPAC 名称

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C26H24N2O4/c1-31-22-12-13-23(32-2)24-21(22)16-20(26(30)28-24)14-15-27-25(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30)

InChI 键

LKJDQTDESYOIQN-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。